2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide is an organic compound with the molecular formula C14H13N3O3. It is a benzamide derivative that contains a nitro group and a pyridine moiety, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves the nitration of 2-methylbenzamide followed by the introduction of the pyridin-3-ylmethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reacted with pyridin-3-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the pyridine ring.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the pyridine moiety can be functionalized further.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Coupling: Boronic acids or esters with palladium catalysts under mild conditions.
Major Products Formed
Reduction: 2-methyl-3-amino-N-(pyridin-3-ylmethyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl compounds with additional functional groups on the pyridine ring.
Scientific Research Applications
2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyridine moiety can bind to specific receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzamide
- 2-methyl-3-nitro-N-(pyridin-4-ylmethyl)benzamide
- 2-methyl-3-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide
Uniqueness
2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the nitro group and the pyridine moiety can significantly influence the compound’s reactivity and interactions with biological targets .
Properties
IUPAC Name |
2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10-12(5-2-6-13(10)17(19)20)14(18)16-9-11-4-3-7-15-8-11/h2-8H,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGNHLAHXHRSMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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